molecular formula C7H10O2 B13223423 2-Methoxy-5-methylcyclopent-2-EN-1-one

2-Methoxy-5-methylcyclopent-2-EN-1-one

Cat. No.: B13223423
M. Wt: 126.15 g/mol
InChI Key: UDEVLRHDFJYGHI-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C7H10O2 It is a cyclopentenone derivative, characterized by a methoxy group at the second position and a methyl group at the fifth position on the cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methoxy-1,3-butadiene with methyl vinyl ketone in the presence of a catalyst. The reaction conditions often include a solvent such as toluene and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of this compound oxide or corresponding acids.

    Reduction: Formation of 2-methoxy-5-methylcyclopentanol or related alkanes.

    Substitution: Formation of substituted cyclopentenones with various functional groups.

Scientific Research Applications

2-Methoxy-5-methylcyclopent-2-en-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-cyclopenten-1-one: Similar structure but lacks the methoxy group.

    3-Methoxy-2-cyclopenten-1-one: Similar structure but with the methoxy group at a different position.

    2-Cyclopenten-1-one: Lacks both the methoxy and methyl groups.

Uniqueness

2-Methoxy-5-methylcyclopent-2-en-1-one is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies on its mechanism of action and applications will continue to uncover its full potential.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

2-methoxy-5-methylcyclopent-2-en-1-one

InChI

InChI=1S/C7H10O2/c1-5-3-4-6(9-2)7(5)8/h4-5H,3H2,1-2H3

InChI Key

UDEVLRHDFJYGHI-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(C1=O)OC

Origin of Product

United States

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